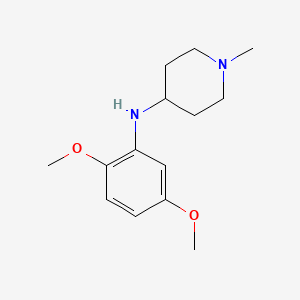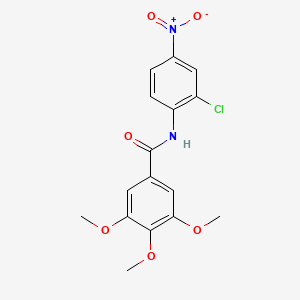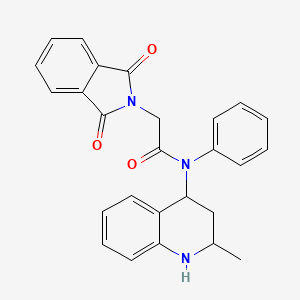
N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and gained popularity in the early 2000s as a recreational drug. However,
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine involves its binding to serotonin receptors, which leads to the activation of various signaling pathways in the brain. This activation results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of the drug. Additionally, N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine include changes in mood, perception, and cognition. It has been found to induce hallucinations, altered states of consciousness, and changes in sensory perception. Additionally, N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine has been shown to increase heart rate and blood pressure, as well as cause nausea and vomiting.
実験室実験の利点と制限
One advantage of using N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation is its potential toxicity, which requires careful handling and monitoring during experiments.
将来の方向性
Future research on N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine could focus on its potential therapeutic applications, such as its ability to alleviate symptoms of depression and anxiety. Additionally, further studies could investigate the mechanisms underlying its psychoactive effects and its potential for abuse and addiction. Other future directions could include the development of new analogs of N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine with improved therapeutic properties and reduced toxicity.
In conclusion, N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine is a synthetic psychedelic drug that has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Its high affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions, but its potential toxicity requires careful handling and monitoring. Future research could focus on its potential therapeutic applications and the development of new analogs with improved properties.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine involves the reaction of 2,5-dimethoxyphenethylamine with methyl iodide in the presence of a base, followed by the reduction of the resulting N-methyl-2,5-dimethoxyphenethylamine using lithium aluminum hydride. This synthesis method has been modified and improved over the years, resulting in various analogs of N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine has been used in various scientific research studies, including studies on its psychoactive effects, receptor binding affinity, and toxicity. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine has also been studied for its potential therapeutic effects, such as its ability to alleviate symptoms of depression and anxiety.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-16-8-6-11(7-9-16)15-13-10-12(17-2)4-5-14(13)18-3/h4-5,10-11,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTHOAPKMLHVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5030252.png)
![5-({[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5030265.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5030275.png)


![N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5030294.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5030301.png)
![ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5030306.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5030313.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5030321.png)


![5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5030339.png)